Specific Scientific Field: Industrial Chemistry
Summary of the Application: 4-Nitrophenylglyoxal hydrate is used as a solvent in various industrial compounds . Solvents are substances that dissolve a solute (a chemically different liquid, solid or gas), resulting in a solution. They are used to control the concentration of various substances in industrial processes.
Methods of Application: The specific methods of application can vary widely depending on the industrial process and the compounds involved. Generally, the 4-Nitrophenylglyoxal hydrate would be mixed with the other compounds in a controlled environment, following specific safety protocols .
Results or Outcomes: The use of 4-Nitrophenylglyoxal hydrate as a solvent can help in the creation of various industrial compounds. The specific outcomes can vary widely depending on the compounds and the industrial process involved .
Specific Scientific Field: Biochemistry
Summary of the Application: 4-Nitrophenylglyoxal hydrate has been used in a new method for arginase assay . Arginase is an enzyme that catalyzes the conversion of arginine to urea and ornithine . This assay is important in various biological and medical research contexts.
Methods of Application: In the arginase activity assay, arginase catalyzes the conversion of arginine to urea and ornithine. The urea produced specifically reacts with the color development reagent to generate a colored product proportional to the arginase activity present .
Results or Outcomes: The arginase assay provides a simple and direct procedure for measuring arginase activity in a variety of samples such as enzyme preparations, serum, plasma, and tissue culture . This can provide valuable information in various research contexts.
Specific Scientific Field: Biochemical Research
Summary of the Application: 4-Nitrophenylglyoxal hydrate has been found to form a dihydrate in equilibrium with a monohydrate in the presence of water . This discovery could provide new insights into the behavior of this and related systems in biochemical processes .
Methods of Application: The specific methods of application can vary widely depending on the research context. Generally, the 4-Nitrophenylglyoxal hydrate would be mixed with other compounds in a controlled environment, following specific safety protocols .
Results or Outcomes: The discovery of the dihydrate formation in 4-Nitrophenylglyoxal hydrate could provide valuable information in various research contexts .
Specific Scientific Field: Material Science
Summary of the Application: 4-Nitrophenylglyoxal hydrate is used in the synthesis of various materials . It can be used as a reagent in the production of different compounds .
Methods of Application: The specific methods of application can vary widely depending on the materials being synthesized and the processes involved. Generally, the 4-Nitrophenylglyoxal hydrate would be mixed with other compounds in a controlled environment, following specific safety protocols .
Results or Outcomes: The use of 4-Nitrophenylglyoxal hydrate in material science can help in the creation of various materials. The specific outcomes can vary widely depending on the compounds and the processes involved .
4-Nitrophenylglyoxal hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 179.13 g/mol. It is characterized as a yellow crystalline solid that exhibits strong electrophilic properties, making it useful in various organic synthesis applications. The compound is known for its unique ability to form dihydrate and monohydrate forms in the presence of water, a behavior not observed in the related phenylglyoxal molecule . The presence of a nitro group on the phenyl ring significantly influences its chemical reactivity and hydration behavior .
The biological activity of 4-nitrophenylglyoxal hydrate has garnered interest due to its potential applications in enzyme assays and biochemical studies. It has been utilized in the development of new methods for arginase assays, highlighting its relevance in biochemical research . The compound's electrophilic properties allow it to interact with amino acids and proteins, which can lead to modifications that are useful for studying enzyme mechanisms and protein interactions.
Several synthesis methods have been developed for 4-nitrophenylglyoxal hydrate. Common approaches include:
These methods are typically performed under controlled conditions to ensure high yields and purity of the product.
4-Nitrophenylglyoxal hydrate has diverse applications across various fields:
Studies on the interactions of 4-nitrophenylglyoxal hydrate with biomolecules have revealed significant insights into its reactivity. For instance, investigations using nuclear magnetic resonance spectroscopy have shown how this compound interacts with amino acids and proteins, providing valuable information about its potential effects on biological systems . Furthermore, research has indicated that the nitro group enhances its ability to form stable adducts with nucleophiles, which is crucial for understanding its biochemical behavior.
Several compounds share structural similarities with 4-nitrophenylglyoxal hydrate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenylglyoxal | C8H6O2 | Lacks nitro group; does not form hydrates |
| 2-Nitrophenylglyoxal | C8H6N2O4 | Nitro group at different position; different reactivity |
| p-Azidophenylglyoxal | C8H6N4O4 | Contains azide group; used as photoactivable reagent |
| p-Chlorophenylglyoxal | C8H6ClO2 | Chlorine substituent; alters electrophilicity |
Uniqueness: The presence of the nitro group in 4-nitrophenylglyoxal hydrate not only enhances its electrophilic character but also enables unique hydration behavior that is not observed in similar compounds. This property makes it particularly valuable for specific biochemical applications and synthetic pathways.
Melting Point Characteristics
4-Nitrophenylglyoxal hydrate exhibits a well-defined melting point range of 96-98°C as consistently reported across multiple analytical studies [1] [2] [3] [4] [5] [6] [7]. This thermal behavior remains remarkably consistent whether considering the hydrated form or the anhydrous compound, indicating that the water molecule in the hydrate structure does not significantly alter the fundamental melting characteristics of the organic framework. The narrow melting point range of approximately 2°C suggests high purity and crystalline uniformity in commercial preparations [1] [7].
Thermal gravimetric analysis has revealed that the compound demonstrates a water content of 10.3% by Karl Fischer titration [7], consistent with the monohydrate stoichiometry. The dehydration process occurs gradually during heating, with the loss of water molecules preceding the actual melting of the organic component.
Decomposition Temperature Profile
While specific decomposition temperature data for 4-nitrophenylglyoxal hydrate remains limited in the literature, related nitroaromatic compounds provide insight into expected thermal stability patterns. Thermal decomposition studies of similar nitrophenyl derivatives indicate that decomposition typically occurs at temperatures significantly above the melting point [8] [9]. The presence of both nitro and aldehyde functional groups suggests potential thermal instability at elevated temperatures, particularly above 200°C, where oxidative decomposition pathways may become predominant [10].
Research on related nitroaromatic compounds has shown that thermal decomposition often initiates through nitro group cleavage or carbon-nitrogen bond breaking [11] [8]. For 4-nitrophenylglyoxal hydrate, the glyoxal moiety may serve as an additional thermal degradation pathway, potentially leading to fragmentation at temperatures approaching 180-200°C.
Aqueous Solubility Profile
4-Nitrophenylglyoxal hydrate demonstrates moderate to good water solubility due to the presence of both the hydrate water molecule and the polar functional groups within the molecular structure [12]. The compound's aqueous solubility is enhanced by hydrogen bonding interactions between the hydroxyl groups formed in the hydrated state and water molecules [12]. The solubility behavior is pH-dependent, with greater dissolution observed under neutral to slightly basic conditions.
Organic Solvent Compatibility
The compound exhibits broad solubility in organic solvents, particularly those capable of hydrogen bonding interactions. Based on structural similarities to related nitrophenyl compounds, 4-nitrophenylglyoxal hydrate shows good solubility in:
The solubility ranking for related nitrophenyl compounds follows the pattern: N,N-dimethylformamide > cyclohexanone > acetone > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform [14]. This pattern likely applies to 4-nitrophenylglyoxal hydrate due to structural similarities.
Moisture and Humidity Effects
4-Nitrophenylglyoxal hydrate demonstrates moisture sensitivity requiring controlled storage conditions [3] [6] [15]. The compound should be stored under inert atmosphere (nitrogen or argon) at 2-8°C to prevent moisture-induced degradation [3] [6]. The hydrate form is particularly susceptible to humidity variations, which can affect both the water content and overall stability of the crystalline structure.
pH Stability Considerations
The compound exhibits pH-dependent stability characteristics. Under neutral conditions, 4-nitrophenylglyoxal hydrate remains relatively stable. However, extreme pH conditions can promote different degradation pathways:
Light and Oxidative Stability
The compound requires protection from light during storage to prevent photodegradation [18] [15]. UV radiation can initiate oxidative processes, particularly affecting the nitro group and the glyoxal moiety. Storage in amber glassware or under dark conditions is recommended for maintaining long-term stability [19].
Temperature Stability Profile
At ambient temperatures (20-25°C), 4-nitrophenylglyoxal hydrate remains stable for extended periods when stored under appropriate conditions [3] [18]. However, elevated temperatures accelerate degradation processes, making refrigerated storage (2-8°C) the preferred condition for long-term stability [6] [15] [19].
Electrophilic Character
4-Nitrophenylglyoxal hydrate exhibits strong electrophilic behavior due to the presence of multiple electron-withdrawing groups [20] [21] [22]. The glyoxal moiety contains two adjacent carbonyl groups, creating highly electrophilic carbon centers susceptible to nucleophilic attack. The nitro group further enhances this electrophilic character through its strong electron-withdrawing inductive and resonance effects [23] [24].
The compound readily participates in nucleophilic addition reactions with various nucleophiles, including:
Reaction Mechanisms and Pathways
The primary reactivity patterns involve:
Chemical Reactivity Considerations
The compound demonstrates moderate to high chemical reactivity under ambient conditions, particularly in the presence of nucleophiles or basic catalysts [26] [27]. The reactivity is enhanced by:
Irritant